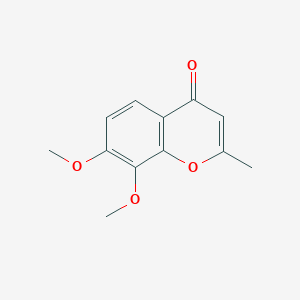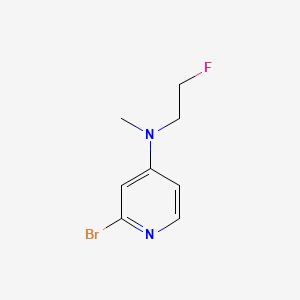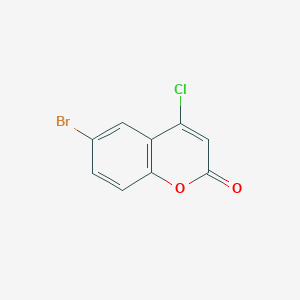
6-Bromo-4-chlorocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chlorocoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorocoumarin typically involves the bromination and chlorination of coumarin derivatives. One common method includes the use of 4-chlorocoumarin as a starting material, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as 6-bromo-4-chloro-3-formylcoumarin.
Reduction Reactions: Reduction of the compound can lead to the formation of this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which can have different functional groups such as aldehydes, alcohols, or ethers .
Aplicaciones Científicas De Investigación
6-Bromo-4-chlorocoumarin has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
6-Bromo-4-chlorocoumarin can be compared with other similar compounds, such as:
4-Chlorocoumarin: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-4-chloro-3-formylcoumarin: Contains an additional formyl group, which can enhance its reactivity and potential biological activities.
7-Diethylamino-4-methylcoumarin: A fluorescent coumarin derivative used in various applications, but with different photophysical properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H4BrClO2 |
|---|---|
Peso molecular |
259.48 g/mol |
Nombre IUPAC |
6-bromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H4BrClO2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H |
Clave InChI |
XUBGDGYOJHCEBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CC(=O)O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


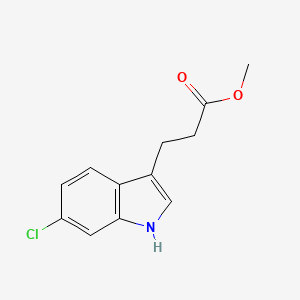
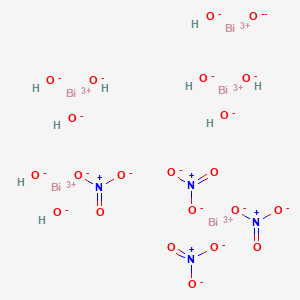
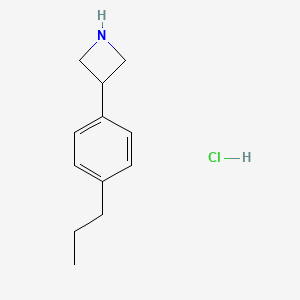
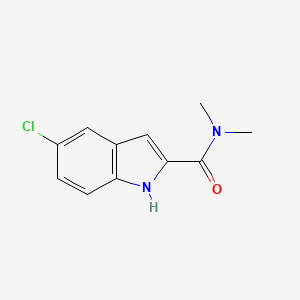
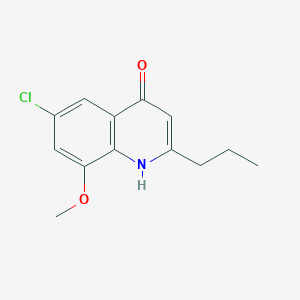
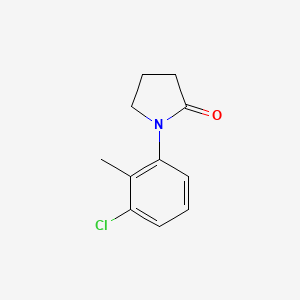
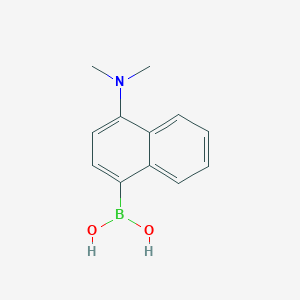
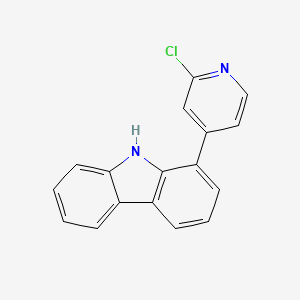
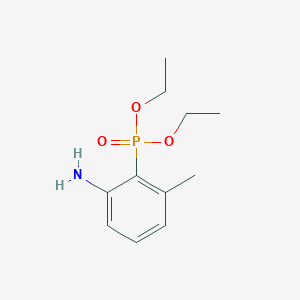

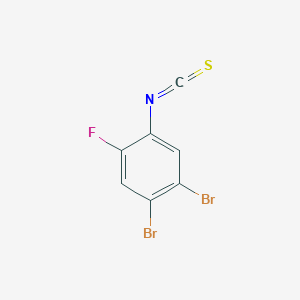
![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)
